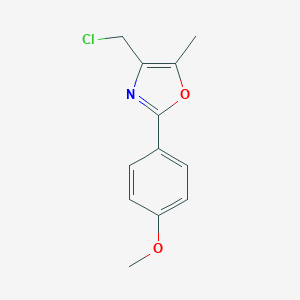

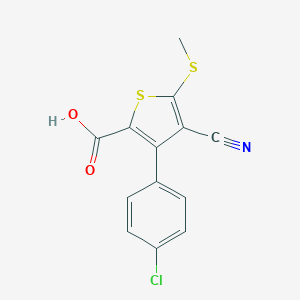

4-(Chloromethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole

Übersicht

Beschreibung

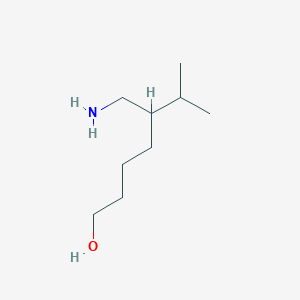

4-(Chloromethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole (CMMPO) is an organic compound belonging to the class of oxazoles. It is a colorless solid that is used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry. CMMPO is a versatile and useful compound due to its diverse reactivity, low toxicity, and ease of synthesis. It has been used in a variety of laboratory experiments and has proven to be a valuable tool in the study of various biochemical and physiological processes.

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

The chemical compound 4-(Chloromethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole is utilized in various synthetic processes due to its reactivity. Ibata and Isogami (1989) demonstrated that the BF3-catalyzed reaction of substituted α-diazoacetophenones with chloroacetonitrile produces 5-aryl-2-chloromethyloxazoles, including the this compound variant. This compound undergoes nucleophilic substitution with primary, secondary, and tertiary amines to afford corresponding amines and quaternary ammonium salts bearing a 2-oxazolylmethyl group, highlighting its utility in constructing complex nitrogen-containing structures (Ibata & Isogami, 1989).

Regioselective Halogenation

Yamane, Mitsudera, and Shundoh (2004) developed a simple and efficient method for the synthesis of 2-aryl 4-bromomethyl-5-methyl-1,3-oxazoles and 2-aryl-4-chloromethyl-5-methyl-1,3-oxazoles, including the compound . This process involves the reaction of 2-aryl-4,5-dimethyl-1,3-oxazoles with N-bromosuccinimide and N-chlorosuccinimide under mild conditions, achieving high regioselectivity. This method underscores the compound's versatility in selective halogenation reactions, enabling the preparation of halogenated oxazoles with potential applications in further chemical transformations (Yamane, Mitsudera, & Shundoh, 2004).

Synthetic Elaboration

Patil and Luzzio (2016) explored the synthetic utility of 2-(halomethyl)-4,5-diphenyloxazoles, including the chloromethyl variant, as reactive scaffolds for synthetic elaboration at the 2-position. Through substitution reactions, they prepared a range of 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles, demonstrating the compound's potential in the synthesis of diverse oxazole derivatives. This work highlights the role of this compound in facilitating the preparation of compounds with varied functional groups, expanding its applicability in synthetic chemistry (Patil & Luzzio, 2016).

Eigenschaften

IUPAC Name |

4-(chloromethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2/c1-8-11(7-13)14-12(16-8)9-3-5-10(15-2)6-4-9/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCZPNWWYXZSYJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90560820 | |

| Record name | 4-(Chloromethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

122994-69-8 | |

| Record name | 4-(Chloromethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one](/img/structure/B39603.png)

![N-[5-Chloro-2-(chloroacetyl)phenyl]-N-methylformamide](/img/structure/B39611.png)

![1-methyl-2H-pyrazolo[3,4-b]pyrazin-3-one](/img/structure/B39618.png)